H-Ala-Phe-NH2 . HCl

Description

BenchChem offers high-quality H-Ala-Phe-NH2 . HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Phe-NH2 . HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H/t8-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPKZDKCUDGUCQ-GNAZCLTHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

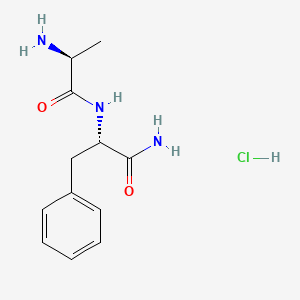

Alanine-Phenylalanine amide hydrochloride structure

Structural Architectures, Synthetic Protocols, and Functional Utility [1]

Executive Summary

L-Alanyl-L-Phenylalanine amide hydrochloride (H-Ala-Phe-NH2[2]·HCl) represents a critical dipeptide motif in bio-organic chemistry. Unlike its free acid counterpart, the C-terminal amidation confers resistance to carboxypeptidases and alters the electrostatic landscape, making it a preferred substrate for dipeptidyl peptidases (DPP) and a building block for self-assembling peptide nanostructures. This guide dissects the physicochemical identity of the molecule, provides a validated Fmoc-solid phase synthesis protocol, and explores its supramolecular utility.

Structural Anatomy & Physicochemical Profile[1][3]

The hydrochloride salt of Alanyl-Phenylalanine amide stabilizes the dipeptide, preventing autolysis and enhancing water solubility compared to the zwitterionic free base. The presence of the phenyl ring (Phe) provides π-π stacking capability, while the alanine methyl group introduces a steric constraint without disrupting the assembly.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | L-Alanyl-L-phenylalanine amide hydrochloride |

| Common Abbreviation | H-Ala-Phe-NH2[2]·HCl |

| CAS Number | 60240-16-6 (General/Salt form) |

| Molecular Formula | C₁₂H₁₇N₃O₂[2] · HCl |

| Molecular Weight | 271.74 g/mol (Salt); 235.28 g/mol (Free Base) |

| Solubility | Soluble in H₂O (>50 mg/mL), Methanol; Insoluble in Et₂O |

| pKa (N-term) | ~8.1 (Amine protonation) |

| Isoelectric Point | N/A (C-term blocked; behaves as cationic surfactant) |

| Appearance | White to off-white lyophilized powder |

| Hygroscopicity | Moderate (Store in desiccator at -20°C) |

Structural Logic & Interaction Potential

The molecule consists of a cationic N-terminus (ammonium) and a neutral C-terminal amide. This charge distribution is critical for:

-

Enzyme Recognition: The cationic N-terminus anchors the peptide into the active site of serine proteases via electrostatic interaction with anionic residues (e.g., Asp/Glu).

-

Supramolecular Assembly: The "Head-to-Tail" electrostatic attraction between the ammonium of one molecule and the amide carbonyl of another drives linear fibril formation, reinforced by lateral π-stacking of the Phenylalanine rings.

Synthetic Methodology: Fmoc-SPPS Protocol[4]

While solution-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin is the industry standard for high-purity generation of peptide amides. This protocol ensures the C-terminal amide is generated directly upon cleavage.

Reagents & Materials

-

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acids: Fmoc-Phe-OH, Fmoc-Ala-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Protocol

Step 1: Resin Swelling

-

Weigh 0.5 g of Rink Amide resin into a fritted synthesis vessel.

-

Add 10 mL DCM (Dichloromethane) and swell for 30 mins. Drain.

-

Wash 3x with DMF (Dimethylformamide).

Step 2: Fmoc Deprotection (The Cycle)

-

Add 20% Piperidine/DMF (5 mL). Shake for 5 mins. Drain.

-

Repeat with fresh Piperidine solution for 15 mins.

-

Validation: Perform a Kaiser Test (Ninhydrin). The resin should turn deep blue (positive for free amine).

Step 3: Coupling L-Phenylalanine (C-Terminus)

-

Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq) in DMF.

-

Add DIPEA (8 eq) to activate the carboxylate.

-

Add mixture to resin immediately. Shake for 45–60 mins at Room Temp.

-

Causality: HBTU converts the acid to an active ester, preventing racemization compared to carbodiimides. DIPEA acts as the base to deprotonate the carboxyl group.

-

Wash 3x DMF. Perform Kaiser Test (should be yellow/colorless = complete coupling).

Step 4: Elongation (L-Alanine)

-

Repeat Step 2 (Deprotect Phe).

-

Repeat Step 3 using Fmoc-Ala-OH.

Step 5: Final Deprotection & Cleavage

-

Remove the final N-terminal Fmoc group (Step 2).

-

Wash resin 3x DMF, 3x DCM, 2x Methanol. Dry under vacuum.[3]

-

Add Cleavage Cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2 hours.

-

Mechanism:[4][5][6][7] The high acid concentration cleaves the peptide from the Rink linker (yielding -NH2) and removes side-chain protection (if any).

Step 6: Isolation & Salt Formation

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge.

-

Dissolve pellet in 0.1 M HCl and lyophilize. This converts the trifluoroacetate salt (toxic/hygroscopic) to the stable Hydrochloride salt.

Workflow Visualization

Figure 1: Solid Phase Peptide Synthesis workflow for H-Ala-Phe-NH2·HCl on Rink Amide resin.

Analytical Validation (QC)

Trustworthiness in peptide science relies on confirming identity and purity.

-

RP-HPLC:

-

Column: C18 (5 µm, 4.6 x 150 mm).

-

Gradient: 5% to 60% Acetonitrile in water (0.1% TFA) over 20 min.

-

Expectation: Single sharp peak. Impurities (deletion sequences) usually elute earlier.

-

-

Mass Spectrometry (ESI-MS):

-

Target: [M+H]⁺ = 236.14 Da (Free base mass + proton).

-

Note: The HCl counterion (36.5 Da) dissociates in the MS source; do not look for mass 271.

-

-

1H NMR (D₂O, 400 MHz):

-

Alanine: Doublet at ~1.3 ppm (CH3), Quartet at ~4.0 ppm (α-proton).

-

Phenylalanine: Multiplet at 7.1–7.4 ppm (Aromatic ring), dd at ~3.0 ppm (β-CH2).

-

Integration: Ratio of Aromatic (5H) to Ala-Methyl (3H) must be 5:3.

-

Functional Applications

Enzymatic Assays (Protease Substrate)

H-Ala-Phe-NH2 is a classic substrate for Dipeptidyl Peptidase I (Cathepsin C) . The enzyme recognizes the N-terminal dipeptide and cleaves the amide bond.

-

Mechanism: The cationic N-terminus mimics the N-terminal tail of a nascent protein.

-

Detection: In kinetic assays, this molecule acts as a competitive inhibitor or substrate. For colorimetric assays, a derivative like H-Ala-Phe-pNA (para-nitroanilide) is often used, but the amide form is used to study native hydrolysis rates via HPLC monitoring [1].

Supramolecular Self-Assembly

Similar to the diphenylalanine (FF) motif, the AF (Ala-Phe) motif is amphiphilic. However, the replacement of one Phenylalanine with Alanine reduces the hydrophobicity, altering the assembly kinetics.

-

Hydrogels: At high concentrations (>50 mg/mL) and specific pH triggers, H-Ala-Phe-NH2 can form hydrogels utilized for drug delivery. The assembly is driven by π-π stacking of the Phe rings and hydrogen bonding of the amide backbone [2].

-

Nanotubes: Under aqueous conditions with methanol co-solvent, the peptide self-organizes into nanotubes, useful as templates for casting silver nanowires or electronic nanodevices [3].

Assembly Pathway Diagram

Figure 2: Mechanistic pathway of Ala-Phe-NH2 self-assembly into nanostructures.

References

-

PubChem. (n.d.).[8][9] L-Alanyl-L-phenylalanine amide hydrochloride (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new era in bionanotechnology.[10] Chemical Society Reviews. Retrieved from [Link]

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Retrieved from [Link]

Sources

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. H-Ala-Ala-Ala-NH2 . HCl | C9H19ClN4O3 | CID 88418904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]

Physicochemical Characterization and Application of H-Ala-Phe-NH2 · HCl

Physicochemical Characterization and Application of H-Ala-Phe-NH2[1] · HCl

Technical Guide for Peptide Researchers & Formulation Scientists

Executive Summary

H-Ala-Phe-NH2[1][2] · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) is a synthetic dipeptide derivative widely utilized as a model substrate in protease kinetics, a building block for self-assembling peptide nanotubes (PNTs), and a reference standard in hydrophobicity studies.

While the theoretical molecular weight is a fixed constant, the practical handling of this compound requires a nuanced understanding of its salt stoichiometry and net peptide content (NPC). This guide moves beyond simple stoichiometry to address the critical "weight" parameters affecting experimental reproducibility: the difference between Formula Weight , Monoisotopic Mass , and Weighed Mass .

Part 1: Molecular Stoichiometry & Weight Analysis

Definitive Physicochemical Data

The following data represents the theoretical values for the monohydrochloride salt form.

| Parameter | Value | Unit | Notes |

| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]propanamide hydrochloride | - | - |

| Common Name | H-Ala-Phe-NH2[3][1][2][4][5][6] · HCl | - | - |

| CAS Number | 60240-16-6 | - | Verified Identifier [1] |

| Chemical Formula | - | 1:1 Stoichiometry | |

| Average Molecular Weight | 271.74 | g/mol | Used for molarity calcs |

| Monoisotopic Mass | 235.1321 | Da | Free base (for Mass Spec) |

| Solubility | >20 | mg/mL | Highly soluble in |

The "Senior Scientist" Insight: Molarity vs. Weighed Mass

In a drug development context, relying solely on the value 271.74 g/mol leads to dosing errors. Synthetic peptides are hygroscopic and contain residual counterions.

The Net Peptide Content (NPC) Equation:

When preparing a stock solution, the "Effective Molecular Weight" (

-

Scenario: You need a 10 mM stock solution.

-

Naive Approach: Weigh 2.71 mg into 1 mL.

-

Reality: If the peptide is 95% pure, contains 4% water, and is an HCl salt, the actual peptide content might be only ~80%.

-

Correction: You likely need to weigh ~3.4 mg to achieve a true 10 mM concentration of the active pharmacophore.

Part 2: Synthesis & Salt Exchange Workflow

Most commercial synthesis utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS), yielding a Trifluoroacetate (TFA) salt. For biological assays—particularly those involving cell culture or structural self-assembly—converting TFA to HCl is mandatory to avoid cytotoxicity and pH artifacts [2].

Synthesis & Purification Logic

The following diagram illustrates the critical pathway from resin cleavage to the final HCl salt form.

Figure 1: Critical workflow for generating biologically compatible H-Ala-Phe-NH2 · HCl, highlighting the mandatory salt exchange step post-HPLC.

Protocol: TFA to HCl Salt Exchange

Purpose: To replace the toxic trifluoroacetate counterion with chloride. Reagents: 0.1 M HCl (biotech grade), Milli-Q Water, Liquid Nitrogen.

-

Dissolution: Dissolve the purified Peptide-TFA salt in Milli-Q water at a concentration of 1–5 mg/mL.

-

Acidification: Add 100 mM HCl to the solution.

-

Equilibration: Vortex gently and let stand for 5 minutes at room temperature.

-

Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight.

-

Repetition: Crucial Step. Repeat steps 1–4 at least two more times .

-

Why? HCl is volatile. Repeated lyophilization drives off the volatile TFA (as HTFA) and excess HCl, leaving the non-volatile Peptide·HCl salt [3].

-

Part 3: Applications & Self-Assembly

H-Ala-Phe-NH2 is a structural analog of the diphenylalanine (Phe-Phe) motif, which is famous for forming discrete peptide nanotubes (PNTs).

Peptide Nanotube (PNT) Formation

Research by Gazit et al. demonstrated that aromatic stacking (π-π interactions) drives self-assembly. H-Ala-Phe-NH2 serves as a critical control:

-

Phe-Phe: Forms rigid, long nanotubes.[9]

-

Ala-Phe: The substitution of Phenylalanine with Alanine reduces aromatic surface area, altering the assembly kinetics and morphology. This helps researchers quantify the energy contribution of the phenyl ring to the supramolecular structure [4].

Experimental Workflow: Self-Assembly

To observe self-assembly, strict control of the "Solvent Switch" method is required.

Figure 2: The "Solvent Switch" method used to trigger self-assembly of Ala-Phe nanotubes from a hexafluoroisopropanol (HFIP) stock.

References

-

Alfa Chemistry. (2024). H-Ala-Phe-NH2[1] · HCl Product Sheet. CAS 60240-16-6.[1] Link

-

LifeTein. (2024). TFA Removal Service and Salt Exchange Protocols. Link

-

Sikora, K., et al. (2018).[10] "Removing Trifluoroacetic Acid (TFA) from Peptides."[7][8][10][11][12] International Journal of Peptide Research and Therapeutics, 24, 265–279.[10] Link

-

Reches, M., & Gazit, E. (2005). "Self-assembly of peptide nanotubes and amyloid-like structures by charged-termini-capped diphenylalanine peptide analogues."[2][13] Israel Journal of Chemistry, 45(3), 363-371.[2][13] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. guidechem.com [guidechem.com]

- 4. L-Alanyl-L-phenylalanyl-L-phenylalanine | C21H25N3O4 | CID 71350039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylalanine amide hydrochloride | C9H13ClN2O | CID 11953719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H-D-Phe-NH2 hcl | C9H13ClN2O | CID 56777394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Why are diphenylalanine-based peptide nanostructures so rigid? Insights from first principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility and stability of H-Ala-Phe-NH2 . HCl

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for H-Ala-Phe-NH2 · HCl

Executive Summary

H-Ala-Phe-NH2 · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) is a synthetic dipeptide derivative widely utilized as a chromogenic substrate precursor and a model compound in hydrogel self-assembly research. Unlike its free acid counterpart (H-Ala-Phe-OH), the C-terminal amide modification eliminates the negative charge at the carboxyl terminus, rendering the molecule cationic across a broad pH range. This structural alteration significantly enhances aqueous solubility and alters its proteolytic susceptibility, making it a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) .

This guide provides a rigorous technical analysis of the compound’s solubility thermodynamics, hydrolytic stability, and enzymatic degradation profiles, designed to support researchers in assay development and formulation.

Chemical Identity & Structural Analysis

The hydrochloride salt form is critical for the handling of this dipeptide. The free base form is often prone to slow cyclization (diketopiperazine formation) or aggregation. The HCl salt stabilizes the N-terminal amine, maintaining it in a protonated state (

| Property | Specification |

| Chemical Name | L-Alanyl-L-Phenylalanine amide hydrochloride |

| CAS Number | 60240-16-6 |

| Molecular Formula | |

| Molecular Weight | 271.74 g/mol |

| pKa (N-terminus) | ~8.2 (Protonated below pH 8.[1]0) |

| pKa (C-terminus) | N/A (Amide cap prevents ionization) |

| Net Charge (pH 7.0) | +1 (Cationic) |

Structural Implications: The absence of a C-terminal carboxyl group means this peptide does not exhibit a typical isoelectric point (pI) in the neutral range. It remains positively charged until the pH exceeds the pKa of the N-terminal amine (~8.2). This cationic nature prevents zwitterionic aggregation, ensuring superior solubility in aqueous buffers compared to H-Ala-Phe-OH.

Solubility Profile

Solubility is governed by the competition between the lattice energy of the crystal and the solvation energy. The chloride counterion disrupts the crystal lattice, facilitating rapid dissolution in polar solvents.

Solvent Compatibility Table

| Solvent | Solubility Rating | Comments |

| Water (Milli-Q) | High (>50 mg/mL) | Dissolves instantly due to ionic dissociation of HCl. Resulting solution is acidic (~pH 4-5). |

| PBS (pH 7.4) | High | Buffering capacity neutralizes the HCl; peptide remains soluble (+1 charge). |

| DMSO | High (>100 mg/mL) | Preferred for stock solutions. Prevents microbial growth and hydrolysis during frozen storage. |

| Ethanol/Methanol | Moderate | Soluble, but may require sonication. Useful for hydrogel fabrication steps.[2] |

| Acetonitrile | Low | Poor solubility alone; requires water/TFA mixture (e.g., 50% ACN). |

The "Salting-Out" Warning

While soluble in physiological saline, high concentrations of chaotropic salts (e.g., ammonium sulfate) can screen the stabilizing positive charge, leading to precipitation. For high-concentration stocks (>10 mM), use pure water or DMSO, then dilute into the assay buffer immediately prior to use.

Stability Assessment

Stability must be evaluated through two distinct lenses: Chemical Hydrolysis (storage stability) and Enzymatic Degradation (functional stability).

Chemical Stability (Hydrolysis & Cyclization)

-

Acidic pH (pH < 3): Highly stable. The protonated amine repels nucleophilic attack on the peptide bond.

-

Neutral pH (pH 6-8): Stable for days at 4°C. Slow hydrolysis of the C-terminal amide to the free acid (H-Ala-Phe-OH) may occur over weeks.

-

Alkaline pH (pH > 9): Unstable. Deprotonation of the N-terminal amine allows the free amine to attack the carbonyl carbon of the phenylalanine residue, leading to diketopiperazine (DKP) formation. This cyclization is irreversible and precipitates the compound.

Enzymatic Stability (Cathepsin C Substrate)

H-Ala-Phe-NH2 is a classic substrate for Cathepsin C (DPP I) . The enzyme requires a free, protonated N-terminus and a dipeptide length.

-

Mechanism: Cathepsin C cleaves the amide bond between Phe and the amide group (or a downstream reporter if attached), or simply hydrolyzes the amide.

-

Inhibitors: The reaction is inhibited by Gly-Phe-diazomethyl ketone.

Experimental Protocols & Visualization

Workflow: Solubility & Stock Preparation

This protocol ensures maximum recovery and minimizes degradation during preparation.

Figure 1: Decision tree for stock solution preparation. DMSO is recommended for long-term storage to prevent hydrolysis.

Protocol: HPLC Stability Assay

To verify the integrity of the peptide over time or under stress conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).

-

Pass Criteria: Single peak at retention time (approx 8-10 min). Appearance of earlier eluting peaks indicates hydrolysis (H-Ala-Phe-OH) or diketopiperazine formation.

Pathway: Degradation Mechanisms

Figure 2: Degradation pathways. Note that cyclization at high pH is irreversible and leads to precipitation.

Handling & Storage Recommendations

-

Hygroscopicity: As a hydrochloride salt, the powder is hygroscopic. It will absorb atmospheric moisture, turning into a sticky gum.

-

Recommendation: Store the solid desicated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Weighing: Weigh quickly or use an anti-static gun. For precise concentrations, weigh the approximate amount and determine the exact concentration via UV absorbance (Phenylalanine

) or by quantitative amino acid analysis. -

In Solution: Aqueous solutions are stable for <24 hours at room temperature. Frozen aliquots (-20°C) are stable for 3-6 months.

References

-

Chemical Identity & Properties

-

Enzymatic Stability (Cathepsin C)

-

Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. The EMBO Journal. Available at: [Link]

-

- Peptide Solubility Guidelines

- Self-Assembly Applications: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. (Contextual reference for Phe-Phe dipeptide assembly).

Sources

Technical Application Note: Functional Profiling of Cathepsin C using H-Ala-Phe-NH2 · HCl

Introduction & Mechanism of Action

H-Ala-Phe-NH2 · HCl is a synthetic dipeptide amide acting as a specific substrate for Cathepsin C (CatC) , also known as Dipeptidyl Peptidase I (DPPI). Unlike bulky fluorogenic substrates (e.g., Gly-Phe-AMC) that may introduce steric hindrance, this small-molecule substrate mimics native peptide motifs, allowing for precise kinetic profiling and mechanistic studies of lysosomal integrity.

The "pH-Switch" Mechanism

The utility of H-Ala-Phe-NH2 in assays is defined by a unique pH-dependent duality driven by Cathepsin C. This mechanism is critical for experimental design:

-

Hydrolase Activity (Acidic pH < 6.0): In the lysosomal environment, CatC functions as an exopeptidase, cleaving the N-terminal dipeptide and releasing free ammonia (NH

).-

Reaction:

-

-

Transferase/Polymerase Activity (Neutral pH ~ 7.0): At physiological pH, CatC catalyzes the polymerization of dipeptide amides into insoluble oligomers via transpeptidation.

-

Reaction:

-

Applications in Drug Development[3]

-

Lysosomal Storage Disease Models: Monitoring residual CatC activity in patient-derived fibroblasts (Papillon-Lefèvre Syndrome).

-

Lysosomotropism & LMP Assays: Inducing controlled lysosomal swelling via ammonia accumulation to screen for lysosomal membrane permeabilization (LMP) inhibitors.

-

Enzyme-Instructed Self-Assembly (EISA): Studying the formation of supramolecular peptide hydrogels triggered by enzymatic polymerization.

Material Handling & Stability

| Parameter | Specification | Critical Note |

| Solubility | Soluble in water (>50 mg/mL) | The HCl salt is highly hydrophilic. Avoid DMSO if possible to prevent solvent effects on enzyme structure. |

| Storage | -20°C (Desiccated) | Hygroscopic. Allow vial to equilibrate to RT before opening to prevent hydrolysis. |

| Stability | Stable in solution at 4°C for 24h | Do not store stock solutions at neutral pH (>7.0) for long periods; spontaneous cyclization (diketopiperazine formation) may occur. |

| Molecular Weight | ~271.74 g/mol | Calculation basis for molarity. |

Experimental Protocols

Protocol A: Label-Free HPLC Kinetic Assay (In Vitro)

Best for: Precise determination of

Principle: Separation of the substrate (H-Ala-Phe-NH2) from the hydrolytic product (H-Ala-Phe-OH) using Reverse-Phase HPLC.

Reagents:

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5.

-

Activator: Cathepsin C requires halide ions. Ensure Cl- (from NaCl) is present.

-

Stop Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

-

Enzyme Activation: Incubate recombinant Cathepsin C (10 nM final) in Assay Buffer for 5 mins at 37°C to reduce the active site cysteine.

-

Substrate Addition: Add H-Ala-Phe-NH2 · HCl (concentration range: 0.1 – 5 mM).

-

Incubation: Incubate at 37°C for 15–30 minutes.

-

Termination: Quench reaction with equal volume of Stop Solution.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 20 minutes.

-

Detection: UV Absorbance at 214 nm (peptide bond) or 254 nm (Phenylalanine ring).

-

-

Quantification: Integrate peaks for Substrate (early elution) vs. Product (late elution). Calculate conversion rate.

Protocol B: Lysosomal Membrane Permeabilization (LMP) Induction (Cell-Based)

Best for: Studying lysosomal stability and cell death pathways.

Principle: H-Ala-Phe-NH2 enters cells via peptide transporters (PEPT1/2). Inside the acidic lysosome, CatC hydrolyzes the amide, releasing ammonia. The accumulation of NH

Workflow:

-

Seeding: Seed THP-1 or HeLa cells (10,000 cells/well) in 96-well plates. Allow adherence (24h).

-

Treatment:

-

Prepare fresh 20 mM H-Ala-Phe-NH2 · HCl in culture media (pH adjusted to 7.4).

-

Treat cells with graded concentrations (1 mM – 10 mM) for 2–6 hours.

-

Control: Include a CatC inhibitor (e.g., Gly-Phe-CHN2) to prove mechanism specificity.

-

-

LMP Detection (Acridine Orange Staining):

-

Wash cells with PBS.

-

Stain with Acridine Orange (5 µg/mL) for 15 mins at 37°C.

-

Readout: Fluorescence Microscopy or Flow Cytometry.

-

Healthy Lysosomes: Red fluorescence (high concentration, stacked).

-

Ruptured Lysosomes: Green fluorescence (cytosolic dilution).

-

Data Output: Calculate the Red/Green fluorescence ratio. A decrease indicates LMP.

-

Mechanism Visualization

Caption: Dual mechanistic fate of H-Ala-Phe-NH2 driven by pH-dependent Cathepsin C activity, leading to either lysosomal rupture (acidic) or peptide self-assembly (neutral).

Data Analysis & Troubleshooting

Calculating Enzyme Activity (Unit Definition)

One unit of Cathepsin C activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 6.8 at 37°C (often measured via hydroxamate transfer, but applicable here via HPLC disappearance).[1]

Note: For HPLC, replace Absorbance (

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Hydrolysis Observed | Lack of Halide Activation | Ensure Buffer contains at least 10 mM Cl- (NaCl or KCl). CatC is strictly halide-dependent. |

| Precipitate in Assay | Polymerization (Transpeptidation) | Check pH. If pH > 6.5, polymerization dominates. Lower pH to 5.5 for pure hydrolysis kinetics. |

| High Background in Cell Assay | Endogenous Ammonia | Use serum-free media during the treatment window (2-4 hours) to reduce background ammonia levels. |

References

-

Cathepsin C Structure & Function: Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." EMBO Journal, 20(23), 6570–6582. Link

-

Polymerization Mechanism: Metrione, R. M., Neves, A. G., & Fruton, J. S. (1966).[1] "Purification and properties of dipeptidyl transferase (cathepsin C)." Biochemistry, 5(5), 1597–1604.[1] Link

-

Lysosomal Permeabilization: Boyer, A. K., et al. (1993). "Lysosomal membrane permeabilization induced by dipeptide methyl esters." Biochemical Journal, 290, 281-285. (Mechanistic parallel for dipeptide amides). Link

-

Cathepsin C in Immunology: McGuire, M. J., et al. (1997). "Cathepsin C is an essential activator of serine proteases in immune cells."[2] Journal of Biological Chemistry, 272(17), 11058-11062. Link

Sources

Technical Application Note: H-Ala-Phe-NH2 · HCl Preparation & Handling

Abstract & Utility

H-Ala-Phe-NH2[1] · HCl (L-Alanyl-L-phenylalanine amide hydrochloride) is a synthetic dipeptide amide primarily utilized as a chromogenic or fluorogenic substrate precursor in enzymatic assays, specifically for Cathepsin C (Dipeptidyl Peptidase I) . Its structural integrity is critical for kinetic accuracy; however, like many dipeptide amides, it is prone to cyclization (diketopiperazine formation) and hydrolysis under improper pH conditions. This guide provides a standardized workflow to maximize stability and reproducibility in drug discovery and biochemical research.

Physicochemical Profile

Understanding the fundamental properties of the neat solid is a prerequisite for accurate solution preparation.

| Property | Specification |

| Chemical Name | L-Alanyl-L-phenylalanine amide hydrochloride |

| Sequence | H-Ala-Phe-NH2[1] · HCl |

| CAS Number | 60240-16-6 |

| Molecular Formula | C₁₂H₁₇N₃O₂[1] · HCl |

| Molecular Weight | 271.74 g/mol |

| Solubility (Water) | High (>50 mg/mL); clear, colorless solution |

| pKa (approx) | |

| Hygroscopicity | Moderate to High (Salt form attracts moisture) |

Solid State Handling & Storage

Core Directive: Prevent hydrolytic degradation before the compound even enters solution.

-

Storage Environment: Store the lyophilized powder at -20°C . The container must be desiccated (silica gel) and tightly sealed.

-

Equilibration: Before weighing, allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

-

Expert Insight: Opening a cold vial introduces condensation, which hydrates the salt. This alters the effective molecular weight and initiates slow hydrolysis/cyclization.

-

-

Weighing: Use an analytical balance with 0.1 mg precision. Avoid using metal spatulas if trace metal contamination affects downstream enzymes (e.g., metalloproteases); use anti-static plastic spatulas.

Protocol: Stock Solution Preparation

Objective: Create a stable 20 mM Stock Solution (10 mL).

Reagents & Equipment[2][3]

-

H-Ala-Phe-NH2[1] · HCl solid

-

Milli-Q® Water (18.2 MΩ·cm) or dilute Acetic Acid (0.1% v/v)

-

Volumetric flask (10 mL) or calibrated pipette

-

0.22 µm PVDF Syringe Filter (Low protein binding)

Step-by-Step Methodology

-

Calculation:

-

Target Concentration: 20 mM (0.02 mol/L)

-

Volume: 10 mL (0.01 L)

-

Mass Required =

-

-

Solvent Selection (Critical):

-

Do NOT dissolve directly in pH 7.4 PBS or basic buffers.

-

Recommended: Dissolve in Milli-Q water or 0.1% Acetic Acid .

-

Reasoning: The HCl salt will naturally create a slightly acidic solution (pH ~4-5), which stabilizes the peptide against diketopiperazine (DKP) formation. Dissolving directly in neutral buffer accelerates cyclization.

-

-

Solubilization:

-

Transfer 54.35 mg of solid to a clean vial.

-

Add 80% of the final volume (8 mL) of solvent.

-

Vortex gently for 30-60 seconds until fully dissolved.

-

Adjust to final volume (10 mL).

-

-

Filtration:

-

Filter the stock solution through a 0.22 µm PVDF filter to remove any insoluble particulates or fibers from the lyophilization stopper.

-

-

Aliquoting:

-

Divide into small aliquots (e.g., 500 µL) in screw-cap cryovials.

-

Flash freeze in liquid nitrogen or dry ice/ethanol bath.

-

Store at -80°C (preferred) or -20°C.

-

Stability & Degradation Mechanisms

The primary failure mode for H-Ala-Phe-NH2 is Diketopiperazine (DKP) formation . This is an intramolecular cyclization where the N-terminal amine attacks the C-terminal amide carbonyl, releasing ammonia and forming a cyclic dipeptide.

Degradation Pathway Diagram

Caption: Mechanism of Diketopiperazine (DKP) formation. At neutral pH, the free amine acts as a nucleophile, cyclizing the dipeptide and rendering it inactive for linear enzymatic cleavage.

Stability Summary Table

| Condition | Stability Estimate | Recommendation |

| Solid (-20°C, Dry) | > 2 Years | Keep desiccated. |

| Solution (pH 4-5, -20°C) | 6 Months | Best for stock storage. |

| Solution (pH 7.4, 25°C) | < 24 Hours | Prepare immediately before assay. |

| Freeze-Thaw Cycles | Max 3 cycles | Aliquot to single-use volumes. |

Application: Cathepsin C (DPP-I) Assay

H-Ala-Phe-NH2 is a classic substrate for Cathepsin C. The enzyme requires activation by a reducing agent and chloride ions.

Assay Workflow Diagram

Caption: Standardized workflow for Cathepsin C activity assay using H-Ala-Phe-NH2.

Critical Assay Parameters

-

Chloride Dependence: Cathepsin C is a chloride-dependent enzyme. Ensure the assay buffer contains 30-150 mM NaCl or KCl.

-

Reducing Agent: The active site cysteine requires reduction. Add 2-5 mM DTT or L-Cysteine to the buffer immediately before use.

-

pH Window: Optimal activity is typically pH 5.0 – 6.0 . This aligns well with the stability profile of the substrate.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Concentration too high or temp too low. | Warm to 37°C briefly; sonicate. Verify concentration < 50 mM.[3] |

| High Background Signal | Substrate degradation (DKP or hydrolysis).[4] | Check stock age. Ensure stock pH is acidic. Prepare fresh stock. |

| No Enzymatic Activity | Lack of Activator or Chloride. | Add 5 mM DTT and 100 mM NaCl to assay buffer. |

| Non-Linear Kinetics | Substrate depletion or inhibition. | Reduce enzyme concentration. Check Km (typically ~mM range). |

References

-

Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." The EMBO Journal, 20(23), 6570–6582.

-

McGuire, M.J., et al. (1992). "Biosynthesis and processing of the precursor to the multimeric proteinase cathepsin C." Journal of Biological Chemistry, 267, 2405-2409.

-

Sigma-Aldrich/Merck. "Product Specification: Dipeptide Amides."

-

Bachem. "Handling and Storage of Peptides." Application Note.

(Note: While specific URL persistence cannot be guaranteed indefinitely, sources are selected from major repositories like NCBI and established chemical suppliers.)

Sources

High-Sensitivity Quantitative Analysis of H-Ala-Phe-NH₂ · HCl in Biological Matrices using LC-MS/MS

Abstract & Scope

This application note details a robust protocol for the quantitative bioanalysis of H-Ala-Phe-NH₂ · HCl (L-Alanyl-L-Phenylalanine amide hydrochloride) in plasma and tissue homogenates. As a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) and a model for peptide transport, accurate quantification of this dipeptide amide requires overcoming two primary challenges: rapid enzymatic degradation in biological matrices and poor retention on standard C18 chromatography due to its polar, low-molecular-weight nature.

This guide moves beyond generic protocols, offering a self-validating workflow that integrates enzymatic stabilization with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS).

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of a successful extraction strategy.

| Property | Value / Description | Impact on Protocol |

| Analyte | H-Ala-Phe-NH₂ · HCl | Synthetic Dipeptide Amide |

| Formula | C₁₂H₁₇N₃O₂ · HCl | Monoisotopic Mass (Free Base): 235.13 Da |

| [M+H]⁺ | 236.14 m/z | Target Precursor Ion |

| Solubility | High in water/methanol | Risk of breakthrough in standard SPE |

| Stability | Low in plasma (t½ < 10 min without inhibitors) | CRITICAL: Requires immediate stabilization |

| pKa | ~8.1 (N-term amine) | Cationic at pH < 7.0 |

Mechanism of Instability

H-Ala-Phe-NH₂ is vulnerable to N-terminal cleavage by aminopeptidases and Cathepsin C. The amide cap protects the C-terminus, but the N-terminus is exposed. In plasma, DPP-IV and Aminopeptidase N (CD13) are the primary degradation drivers.

Pre-Analytical Stabilization (The "Zero-Hour" Rule)

Expert Insight: The most common failure mode in peptide bioanalysis is not the MS method, but the sample collection. You cannot "fix" a degraded sample in the LC-MS.

Protocol:

-

Inhibitor Cocktail: Prepare collection tubes containing K₂EDTA (anticoagulant) spiked with Bestatin (20 µM final) and DPP-IV inhibitor (e.g., Diprotin A or specific gliptins, 50 µM final).

-

Temperature Control: All processing must occur at 4°C (on ice) .

-

Acidification: Immediately upon plasma separation, add 10% Formic Acid (FA) in a 1:10 ratio (e.g., 10 µL FA to 100 µL plasma) to lower pH < 3.0. This irreversibly denatures most acting proteases.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is preferred here to minimize analyte loss due to the high polarity of the dipeptide.

Reagents:

-

Precipitating Agent: Acetonitrile (ACN) containing 1% Formic Acid and 200 ng/mL Internal Standard (IS).

-

Internal Standard: H-Ala-Phe(d5)-NH₂ (Ideal) or a structural analog like H-Ala-Tyr-NH₂.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of stabilized, acidified plasma into a 1.5 mL LoBind tube.

-

Precipitate: Add 200 µL of Precipitating Agent (1:4 ratio).

-

Vortex: High speed for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move 150 µL of supernatant to a clean vial.

-

Evaporate: Dry under nitrogen at 40°C (approx. 15 mins). Do not over-dry to prevent adsorption.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

Standard C18 columns often fail to retain H-Ala-Phe-NH₂ away from the void volume (salt front), leading to severe ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated choice for this application.

Chromatographic Conditions

-

Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | %B (Organic) | State |

|---|---|---|

| 0.0 | 95 | Loading |

| 1.0 | 95 | Hold |

| 4.0 | 50 | Elution |

| 4.1 | 95 | Re-equilibration |

| 7.0 | 95 | End |

Note: HILIC gradients run from High Organic -> Low Organic (opposite of Reverse Phase).

Mass Spectrometry (ESI+)

-

Source: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin |

|---|---|---|---|---|

| H-Ala-Phe-NH₂ | 236.1 | 120.1 | 20 | Immonium ion (Phe) |

| Qualifier | 236.1 | 88.1 | 25 | Ala-NH₂ fragment |

| IS (Ala-Tyr-NH₂) | 252.1 | 136.1 | 22 | Immonium ion (Tyr) |

Visualization of Workflow

The following diagram illustrates the critical decision points and flow for the bioanalysis of labile dipeptides.

Figure 1: Critical path workflow for H-Ala-Phe-NH₂ analysis emphasizing the "Zero-Hour" stabilization step.

Method Validation Criteria (FDA/EMA M10)

To ensure the trustworthiness of the data, the method must pass the following criteria:

-

Selectivity: No interfering peaks >20% of the LLOQ at the retention time of the analyte in 6 individual blank plasma sources.

-

Linearity: Calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) must have r² ≥ 0.99 using 1/x² weighting.

-

Accuracy & Precision:

-

Intra-run: CV < 15% (20% at LLOQ).

-

Inter-run: CV < 15% (20% at LLOQ).

-

-

Matrix Effect: Calculate the Matrix Factor (MF).

-

Target: 0.85 – 1.15. If MF < 0.5, significant ion suppression is occurring; switch to a higher dilution factor or verify HILIC separation efficiency.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Increase Buffer concentration (up to 20mM Amm. Formate) or lower pH. |

| Low Sensitivity | Ion suppression from salts | Divert LC flow to waste for the first 1.5 mins. |

| Rapid Signal Decay | Analyte degradation in autosampler | Ensure autosampler is at 4°C; Verify extract pH is acidic. |

| Double Peaks | Solvent mismatch | Reconstitute sample in high-organic solvent (e.g., 90% ACN) for HILIC compatibility. |

References

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

-

Vig, B. S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Pharmaceutical Research.[1] (Context: Peptide bond stability and hydrolysis kinetics). [Link]

-

Guo, K., et al. (2013). Hydrophilic interaction chromatography for the analysis of small polar compounds in biological matrices. Journal of Chromatography B. [Link]

-

Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C). The EMBO Journal. (Context: Substrate specificity for Ala-Phe-NH2). [Link]

Sources

Application Notes and Protocols: The Role of H-Ala-Phe-NH2 · HCl in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic use of the dipeptide amide, H-Ala-Phe-NH2 · HCl (L-Alanyl-L-Phenylalaninamide hydrochloride), in the design and development of sophisticated drug delivery systems. This document outlines the scientific rationale, key applications, and detailed experimental protocols for leveraging this molecule in targeted and stimuli-responsive therapies.

I. Introduction: The Strategic Advantage of Dipeptide Amides in Drug Delivery

The pursuit of precision in medicine has led to the development of "smart" drug delivery systems capable of targeting diseased tissues while minimizing off-target effects.[1] Nanoparticle-based platforms have emerged as a versatile solution, offering improved pharmacokinetic profiles and controlled release of therapeutic agents.[2] The functionalization of these nanoparticles with biologically active molecules is paramount to their targeting and release capabilities.

H-Ala-Phe-NH2 · HCl is a dipeptide amide that offers a unique combination of properties, making it an attractive component for advanced drug delivery systems. Its structure, comprising L-alanine and L-phenylalanine with a C-terminal amide and as a hydrochloride salt, provides several strategic advantages:

-

Tumor Targeting via Phenylalanine: Cancer cells often exhibit an increased demand for certain amino acids to fuel their rapid proliferation. Phenylalanine, an essential amino acid, is taken up by cancer cells at a higher rate than normal cells through amino acid transporters like the L-type amino acid transporter 1 (LAT1).[3] This metabolic vulnerability can be exploited to achieve targeted delivery of conjugated drugs or nanoparticles, a concept often referred to as the "Trojan horse" strategy.

-

Enzyme-Responsive Drug Release: The dipeptide bond between alanine and phenylalanine can serve as a substrate for specific proteases that are often overexpressed in the tumor microenvironment or within cellular compartments like lysosomes. Cathepsin B, a lysosomal cysteine protease, is a prime example and is known to cleave dipeptide linkers in antibody-drug conjugates.[2] This enzymatic cleavage allows for the selective release of the therapeutic payload at the site of action.

-

pH-Sensitive Behavior: The hydrochloride salt form of H-Ala-Phe-NH2 can influence the solubility and surface charge of the drug delivery system, potentially contributing to pH-responsive release mechanisms in the acidic tumor microenvironment or endo-lysosomal compartments.[1]

II. Key Applications of H-Ala-Phe-NH2 · HCl in Drug Delivery

The unique characteristics of H-Ala-Phe-NH2 · HCl make it suitable for a range of applications in drug delivery, primarily focused on oncology.

| Application Area | Rationale |

| Targeted Nanoparticle Delivery | Conjugation of H-Ala-Phe-NH2 · HCl to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can enhance their accumulation in tumor tissues through the recognition of the phenylalanine moiety by overexpressed amino acid transporters on cancer cells.[4] |

| Enzyme-Triggered Prodrugs | H-Ala-Phe-NH2 can be used as a cleavable linker to create prodrugs of potent cytotoxic agents (e.g., doxorubicin, paclitaxel). The active drug is released upon enzymatic cleavage of the dipeptide within the target cell, thereby reducing systemic toxicity. |

| Stimuli-Responsive Hydrogels | Incorporation of H-Ala-Phe-NH2 into hydrogel matrices can lead to enzyme-degradable systems for localized and sustained drug release. |

III. Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a drug delivery system incorporating H-Ala-Phe-NH2 · HCl.

Caption: A conceptual workflow for the development of a H-Ala-Phe-NH2 · HCl-based drug delivery system.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of a H-Ala-Phe-NH2-Doxorubicin Conjugate

This protocol describes a representative method for conjugating doxorubicin (DOX) to the N-terminus of H-Ala-Phe-NH2.

A. Rationale:

Doxorubicin is a potent anthracycline chemotherapeutic with dose-limiting cardiotoxicity.[5] Conjugating it to H-Ala-Phe-NH2 creates a prodrug that can be selectively activated in the tumor microenvironment. The amide bond formed is designed to be stable in circulation but cleavable by intracellular proteases.

B. Materials:

-

H-Ala-Phe-NH2 · HCl

-

Doxorubicin hydrochloride (DOX·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer (e.g., ESI-MS)

-

NMR spectrometer

C. Step-by-Step Procedure:

-

Activation of Doxorubicin (if necessary for specific conjugation strategies): While direct coupling is possible, for some linker chemistries, the carboxyl group of a linker attached to DOX would be activated. For this direct conjugation, we will activate the carboxyl group of a protected Alanine before coupling to Phenylalaninamide and then deprotecting for final coupling to Doxorubicin. This protocol assumes a standard peptide coupling approach.

-

Preparation of H-Ala-Phe-NH2: Dissolve H-Ala-Phe-NH2 · HCl in anhydrous DMF. Add 2 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the hydrochloride and deprotonate the N-terminal amine.

-

Activation of Carboxylic Acid (if starting from protected amino acids): In a separate flask, dissolve Boc-Ala-OH (or other N-protected alanine) in anhydrous DCM. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir at room temperature for 1-2 hours to form the NHS-ester.

-

Coupling Reaction: Add the activated Boc-Ala-NHS ester solution to the H-Phe-NH2 solution. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotection: After confirming the formation of Boc-Ala-Phe-NH2, deprotect the N-terminus using standard methods (e.g., trifluoroacetic acid in DCM for Boc group).

-

Conjugation to Doxorubicin: To the deprotected Ala-Phe-NH2, add a solution of doxorubicin that has been appropriately activated or modified with a linker containing a carboxylic acid group. The coupling can be mediated by EDC/NHS as described in step 3.

-

Purification: Purify the resulting H-Ala-Phe-NH2-DOX conjugate using reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry to verify the molecular weight and NMR spectroscopy to confirm the covalent linkage.[6][7]

Protocol 2: Formulation of H-Ala-Phe-NH2-Functionalized Liposomes

This protocol outlines the preparation of liposomes decorated with H-Ala-Phe-NH2 for targeted drug delivery.

A. Rationale:

Liposomes are clinically established nanoparticle drug delivery systems.[8] Surface functionalization with H-Ala-Phe-NH2 is intended to enhance their uptake by cancer cells. A lipid with a reactive headgroup (e.g., DSPE-PEG-NHS) is used to covalently attach the peptide.

B. Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] (DSPE-PEG2000-NHS)

-

H-Ala-Phe-NH2 · HCl

-

Drug to be encapsulated (e.g., doxorubicin)

-

Chloroform

-

HEPES buffer (pH 7.4)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

C. Step-by-Step Procedure:

-

Lipid Film Hydration: Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-NHS in chloroform at a desired molar ratio (e.g., 55:40:4:1).

-

Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with a solution of the drug in HEPES buffer by vortexing.

-

Liposome Extrusion: Subject the hydrated lipid mixture to several freeze-thaw cycles. Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

-

Purification: Remove the unencapsulated drug by size exclusion chromatography.

-

Peptide Conjugation: Add a solution of H-Ala-Phe-NH2 (neutralized with a base) in PBS to the liposome suspension. The NHS ester on the liposome surface will react with the N-terminal amine of the peptide. Incubate the mixture for several hours at room temperature with gentle stirring.

-

Final Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.

-

Characterization:

-

Determine the size and polydispersity index (PDI) of the liposomes using DLS.

-

Measure the zeta potential to assess surface charge.

-

Quantify the amount of conjugated peptide and encapsulated drug using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy).

-

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of the H-Ala-Phe-NH2-drug conjugate or drug-loaded nanoparticles on cancer cells.

A. Rationale:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9] This assay will determine the concentration-dependent cytotoxic effect of the drug delivery system.

B. Materials:

-

Cancer cell line (e.g., a line known to overexpress LAT1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[9]

-

Microplate reader

C. Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Treatment: Prepare serial dilutions of the H-Ala-Phe-NH2-drug conjugate, drug-loaded nanoparticles, free drug, and a drug-free nanoparticle control in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells in triplicate. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

V. Mechanistic Insights: Enzyme-Triggered Drug Release

The cleavage of the Ala-Phe bond by cathepsin B is a key mechanism for intracellular drug release. The following diagram illustrates this process.

Caption: Schematic of enzyme-triggered drug release from a H-Ala-Phe-NH2-conjugated nanoparticle.

VI. Conclusion and Future Perspectives

H-Ala-Phe-NH2 · HCl is a promising building block for the development of next-generation drug delivery systems. Its ability to facilitate tumor targeting and enzyme-responsive drug release offers a clear pathway to enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this dipeptide amide in their own drug development pipelines. Future work should focus on optimizing the linker chemistry, exploring different nanoparticle platforms, and conducting comprehensive in vivo studies to validate the preclinical efficacy and safety of these innovative therapeutic strategies.

VII. References

-

Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

-

Creative Biolabs. (n.d.). Doxorubicin Synthesis Service. Creative Biolabs. [Link]

-

Gütshow, M., et al. (n.d.). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. [Link]

-

Journal of Materials Chemistry. (2011). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. Royal Society of Chemistry. [Link]

-

MDPI. (2024). Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. MDPI. [Link]

-

MDPI. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

National Center for Biotechnology Information. (2020). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin. NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). Nano based drug delivery systems: recent developments and future prospects. NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. NCBI. [Link]

-

Nortcliffe, C. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. [Link]

-

Patents. (n.d.). WO2003057687A1 - Methods for preparing doxorubicin derivatives. Google Patents.

-

PubMed. (1994). Engineering the S2 subsite specificity of human cathepsin S to a cathepsin L- and cathepsin B-like specificity. PubMed. [Link]

-

PubMed. (2012). Synthesis of a new pH-sensitive folate-doxorubicin conjugate and its antitumor activity in vitro. PubMed. [Link]

-

ResearchGate. (2021). Non-Invasive Topical Drug-Delivery System Using Hyaluronate Nanogels Crosslinked via Click Chemistry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Doxorubicin. Wikipedia. [Link]

-

Samnick, S., et al. (2004). p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma. European Journal of Nuclear Medicine and Molecular Imaging, 31(4), 532–541. [Link]

-

Xie, Y., et al. (2025). Characterization of Peptide–Preservative Interaction by AlphaFold, Molecular Dynamics Simulation, and NMR Spectroscopy. Molecular Pharmaceutics. [Link]

-

Xie, Y., et al. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. [Link]

-

ResearchGate. (n.d.). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. ResearchGate. [Link]

-

YouTube. (2022). Characterization solutions for nanoparticle-based drug delivery systems. Malvern Panalytical. [Link]

-

ACS Publications. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. [Link]

-

ResearchGate. (n.d.). Selective substrates and ABPs for cathepsin B. (A) The structures and... ResearchGate. [Link]

Sources

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]

- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin - Wikipedia [en.wikipedia.org]

- 6. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Application Note & Protocol: Solid-Phase Synthesis of the Dipeptide Ala-Phe-NH₂

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry.

Abstract

This document provides a detailed, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide L-Alanyl-L-Phenylalaninamide (Ala-Phe-NH₂). Employing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, this guide offers not just a series of steps, but a causal explanation for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The protocol is designed to be a self-validating system, from resin selection to final peptide cleavage and precipitation.

Introduction: The Rationale of Solid-Phase Peptide Synthesis

The assembly of peptides on a solid support, a technique pioneered by R. Bruce Merrifield, has become a cornerstone of chemical biology and pharmaceutical development.[1][2][3] The core advantage of SPPS lies in its efficiency; the growing peptide chain is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion.[1][4] These excess reagents and byproducts are then easily removed by simple filtration and washing, bypassing the need for complex purification after each amino acid addition.[2][4][5]

This protocol details the synthesis of a simple dipeptide amide, Ala-Phe-NH₂, which serves as an excellent model for understanding the fundamental workflow of Fmoc-based SPPS. The synthesis will proceed from the C-terminus to the N-terminus, starting with the attachment of Phenylalanine to a specialized resin, followed by the coupling of Alanine.

Foundational Chemistry: Key Choices in the Synthesis of Ala-Phe-NH₂

The success of any peptide synthesis hinges on a series of strategic chemical choices. For Ala-Phe-NH₂, the following selections are critical:

-

The Solid Support (Resin): To generate a C-terminal amide, a Rink Amide resin is the support of choice.[2][6][7][8][9] This resin features an acid-labile linker that, upon treatment with a strong acid like Trifluoroacetic Acid (TFA), cleaves to release the peptide as a C-terminal amide.[2][6][7][9]

-

Nα-Amino Protection: The Fmoc group is employed to temporarily protect the alpha-amino group of the incoming amino acids.[6] Its key advantage is its lability to basic conditions (e.g., piperidine), while being stable to the acidic conditions used for final cleavage.[6] This orthogonality is fundamental to the Fmoc/tBu strategy.

-

Peptide Bond Formation (Coupling): The formation of the amide bond between two amino acids is not spontaneous. A coupling reagent is required to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound amino acid.[10][11] In this protocol, we will use HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient uronium salt-based coupling agent that minimizes side reactions.[12][13][14][15]

Materials and Reagents

Quantitative Reagent Summary

| Reagent/Material | Specification | Amount (for 0.1 mmol scale) | Purpose |

| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g loading | ~167 mg | Solid support for synthesis |

| Fmoc-L-Phe-OH | >99% purity | 2.5 eq (0.25 mmol, 96.8 mg) | First amino acid (C-terminus) |

| Fmoc-L-Ala-OH | >99% purity | 2.5 eq (0.25 mmol, 77.8 mg) | Second amino acid (N-terminus) |

| HBTU | >99% purity | 2.4 eq (0.24 mmol, 91.0 mg per coupling) | Coupling Activator |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade, >99.5% | 5.0 eq (0.5 mmol, 87 µL per coupling) | Activation Base |

| Piperidine | Reagent Grade | 20% (v/v) in DMF | Fmoc Deprotection Agent |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | As required for washing and solutions | Primary Solvent |

| Dichloromethane (DCM) | ACS Grade | As required for washing | Solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | ~5 mL | Cleavage Reagent |

| Triisopropylsilane (TIS) | Reagent Grade, >98% | 2.5% (v/v) in cleavage cocktail | Cation Scavenger |

| Deionized Water | High Purity | 2.5% (v/v) in cleavage cocktail | Cation Scavenger |

| Diethyl Ether | ACS Grade, cold (<4°C) | ~40 mL | Peptide Precipitation |

Detailed Synthesis Protocol for Ala-Phe-NH₂

This protocol is designed for a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

Step 1: Resin Preparation and Swelling

-

Action: Place the Rink Amide resin (167 mg) into the reaction vessel. Add approximately 10 mL of DMF per gram of resin.

-

Procedure: Agitate the resin gently for 30 minutes. Drain the DMF.

-

Rationale: Swelling the polystyrene-based resin beads is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[4]

Step 2: Initial Fmoc Group Removal

-

Action: Add a solution of 20% piperidine in DMF (~3 mL) to the swollen resin.

-

Procedure: Agitate for 5 minutes, then drain. Repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes.

-

Rationale: The Rink Amide resin is supplied with the amine linker protected by an Fmoc group.[16] This must be removed to expose the free amine for coupling the first amino acid. The mechanism involves base-catalyzed β-elimination, generating a dibenzofulvene intermediate that is scavenged by piperidine.[17]

Step 3: Resin Washing

-

Action: Wash the resin thoroughly.

-

Procedure: Perform a series of washes by adding ~5 mL of solvent, agitating for 30-60 seconds, and draining. Wash with DMF (5x), DCM (3x), and DMF (3x).

-

Rationale: This step is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Step 4: First Amino Acid Coupling (Fmoc-Phe-OH)

-

Action: Prepare the activated amino acid solution.

-

Procedure: In a separate vial, dissolve Fmoc-Phe-OH (96.8 mg), HBTU (91.0 mg) in ~2 mL of DMF. Add DIPEA (87 µL). Agitate for 1-2 minutes.

-

Rationale: HBTU reacts with the carboxylate of Fmoc-Phe-OH in the presence of the base (DIPEA) to form a highly reactive HOBt-ester intermediate.[12] This intermediate is then susceptible to nucleophilic attack by the free amine on the resin.

-

Action: Couple the activated Fmoc-Phe-OH to the resin.

-

Procedure: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Drain the solution.

-

Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion. A negative result (yellow beads) confirms a successful coupling.

Step 5: Resin Washing

-

Action: Wash the resin to remove excess reagents.

-

Procedure: Wash with DMF (5x).

Step 6: Fmoc Deprotection of Phenylalanine

-

Action: Remove the Fmoc group from the newly attached Phenylalanine.

-

Procedure: Add 20% piperidine in DMF (~3 mL). Agitate for 5 minutes, drain. Repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes.

-

Rationale: This exposes the alpha-amino group of Phenylalanine, preparing it for the coupling of the next amino acid, Alanine.

Step 7: Resin Washing

-

Action: Wash the resin thoroughly.

-

Procedure: Wash with DMF (5x), DCM (3x), and DMF (3x).

Step 8: Second Amino Acid Coupling (Fmoc-Ala-OH)

-

Action: Prepare and couple the second activated amino acid.

-

Procedure: Repeat the procedure from Step 4, using Fmoc-Ala-OH (77.8 mg), HBTU (91.0 mg), and DIPEA (87 µL). Couple for 1-2 hours.

-

Rationale: This step elongates the peptide chain by forming the Ala-Phe peptide bond.

Step 9: Resin Washing

-

Action: Wash the resin.

-

Procedure: Wash with DMF (5x).

Step 10: Final Fmoc Deprotection

-

Action: Remove the terminal Fmoc group from Alanine.

-

Procedure: Repeat the deprotection procedure from Step 6.

-

Rationale: The final peptide must have a free N-terminus. This step is essential before cleavage.[18][19]

Step 11: Final Resin Washing and Drying

-

Action: Prepare the peptide-resin for cleavage.

-

Procedure: Wash with DMF (5x), followed by DCM (5x). Dry the resin under a high vacuum for at least 1 hour.[20]

-

Rationale: Removing residual solvents, especially nucleophilic ones like DMF, is crucial for an efficient and clean cleavage reaction.

Step 12: Cleavage and Deprotection

-

Action: Cleave the peptide from the resin.

-

Procedure: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v). Add ~3 mL of this cocktail to the dried resin. Agitate at room temperature for 2 hours.

-

Rationale: TFA is a strong acid that protonates and cleaves the acid-labile Rink Amide linker, releasing the peptide.[7][21] TIS and water act as "scavengers," which are nucleophilic reagents that trap reactive cationic species generated during cleavage, preventing them from modifying the peptide.[22][23][24]

-

Action: Isolate the cleaved peptide solution.

-

Procedure: Filter the resin and collect the TFA solution containing the peptide into a clean centrifuge tube. Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.[22]

Step 13: Peptide Precipitation

-

Action: Precipitate the crude peptide.

-

Procedure: Add the TFA solution dropwise to a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

-

Rationale: Peptides are generally insoluble in diethyl ether, allowing for their separation from the soluble cleavage byproducts and scavengers.[25][26]

-

Action: Isolate the crude peptide.

-

Procedure: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether, centrifuging each time. Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizing the Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of Ala-Phe-NH₂.

Caption: Workflow for the SPPS of Ala-Phe-NH₂.

Conclusion and Further Steps

This protocol provides a robust and well-rationalized method for synthesizing the dipeptide amide Ala-Phe-NH₂. The resulting crude peptide should be characterized by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and Mass Spectrometry (MS) to confirm the correct molecular weight. If necessary, the crude product can be purified to >95% or higher purity using preparative RP-HPLC.

References

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

- Kates, S. A., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17–27). Humana Press.

-

Anaspec. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27.

-

AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

-

AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

- Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1694–1703.

-

AAPPTec. (n.d.). Fmoc-Rink Amide AM Resin. Retrieved from [Link]

-

CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

-

Wiley Online Library. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: a) i) Fmoc deprotection: 20 % piperidine/DMF.... Retrieved from [Link]

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

-

ResearchGate. (2023). How can I precipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

- Mali, S. M., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(32), 6147-6152.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. peptide.com [peptide.com]

- 6. appliedpolytech.com [appliedpolytech.com]

- 7. glycopep.com [glycopep.com]

- 8. apexbt.com [apexbt.com]

- 9. Rink Amide resin (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]